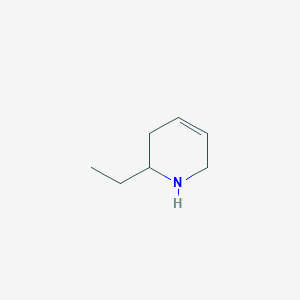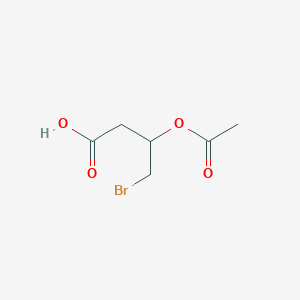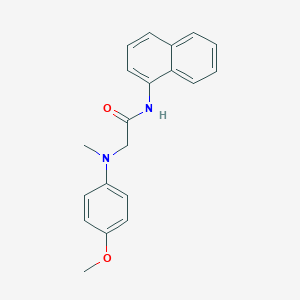
3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a methyl group, and a hydroxy group attached to a phenyl ring, along with a methoxy and methyl group attached to the amide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves the following steps:
Bromination: The starting material, 2-methylphenol, is brominated using bromine in the presence of a suitable catalyst to yield 2-bromo-5-methylphenol.
Hydroxylation: The brominated product is then subjected to hydroxylation to introduce the hydroxy group at the desired position.
Amidation: The hydroxylated product is reacted with N-methoxy-N-methylpropanamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and reagents used in the process are selected based on their efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-5-methylphenyl)-3-oxo-N-methoxy-N-methylpropanamide.
Reduction: Formation of 3-(2-Methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Bromo-5-methylphenyl)-3-hydroxypropanamide
- 3-(2-Bromo-5-methylphenyl)-3-methoxypropanamide
- 3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methylpropanamide
Uniqueness
3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to the presence of both a methoxy and a methyl group attached to the amide nitrogen. This structural feature may confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups can influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C12H16BrNO3 |
|---|---|
Molekulargewicht |
302.16 g/mol |
IUPAC-Name |
3-(2-bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C12H16BrNO3/c1-8-4-5-10(13)9(6-8)11(15)7-12(16)14(2)17-3/h4-6,11,15H,7H2,1-3H3 |
InChI-Schlüssel |
YUJVHYNXVXUWTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)Br)C(CC(=O)N(C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(Methylthio)benzo[b]thiophene-3-carboxylic acid](/img/structure/B14769200.png)




